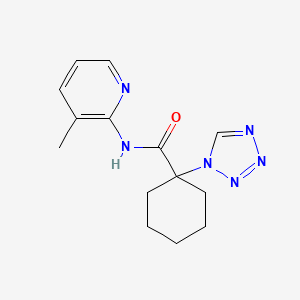![molecular formula C24H15ClN2O4 B6038917 N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-5-(4-chlorophenyl)-2-furamide](/img/structure/B6038917.png)
N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-5-(4-chlorophenyl)-2-furamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-5-(4-chlorophenyl)-2-furamide, also known as BFA-1, is a synthetic compound that has been extensively studied for its potential applications in scientific research. BFA-1 is a potent inhibitor of protein trafficking and has been shown to have significant effects on cellular processes in a variety of different cell types.
作用機序
N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-5-(4-chlorophenyl)-2-furamide works by binding to a specific protein called ADP-ribosylation factor 1 (ARF1), which is involved in the regulation of protein trafficking. By binding to ARF1, N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-5-(4-chlorophenyl)-2-furamide prevents the protein from functioning properly, leading to the inhibition of protein trafficking and the disruption of cellular processes.
Biochemical and Physiological Effects:
N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-5-(4-chlorophenyl)-2-furamide has been shown to have significant effects on the Golgi apparatus, leading to the disruption of protein trafficking and the mislocalization of proteins within the cell. This can have a wide range of effects on cellular processes, including the regulation of gene expression, cell signaling, and cellular metabolism.
実験室実験の利点と制限
One of the major advantages of using N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-5-(4-chlorophenyl)-2-furamide in scientific research is its potent inhibitory effects on protein trafficking. This allows researchers to study the effects of protein mislocalization on cellular processes, which can provide valuable insights into the mechanisms of protein regulation. However, one of the limitations of using N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-5-(4-chlorophenyl)-2-furamide is its potential toxicity, which can limit its use in certain experimental settings.
将来の方向性
There are several different future directions for research involving N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-5-(4-chlorophenyl)-2-furamide. One potential area of research is the development of new compounds that can target specific proteins involved in protein trafficking, which could lead to more targeted and effective therapies for a variety of different diseases. Additionally, further research is needed to understand the long-term effects of N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-5-(4-chlorophenyl)-2-furamide on cellular processes and to develop new methods for the safe and effective use of this compound in scientific research.
合成法
N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-5-(4-chlorophenyl)-2-furamide can be synthesized using a multi-step process that involves the reaction of several different chemical precursors. The synthesis of N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-5-(4-chlorophenyl)-2-furamide has been well-documented in the scientific literature, and several different methods have been developed for its production.
科学的研究の応用
N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-5-(4-chlorophenyl)-2-furamide has been used extensively in scientific research to study the mechanisms of protein trafficking and the effects of protein inhibition on cellular processes. N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-5-(4-chlorophenyl)-2-furamide has been shown to have significant effects on the Golgi apparatus, a cellular organelle responsible for the processing and sorting of proteins. By inhibiting protein trafficking, N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-5-(4-chlorophenyl)-2-furamide can be used to study the effects of protein mislocalization on cellular processes.
特性
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-5-(4-chlorophenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15ClN2O4/c25-15-7-5-14(6-8-15)20-11-12-22(30-20)23(29)26-16-9-10-19(28)17(13-16)24-27-18-3-1-2-4-21(18)31-24/h1-13,28H,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIJMTDWAVQDZGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=C(C=CC(=C3)NC(=O)C4=CC=C(O4)C5=CC=C(C=C5)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-(2-phenylethyl)-3-piperidinyl]methanol](/img/structure/B6038846.png)
![4-{[7-(cyclohexylmethyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-1(2H)-phthalazinone](/img/structure/B6038850.png)
![5-[(2,6-dimethyl-4-morpholinyl)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B6038855.png)
![N-[2-(2-methoxyphenyl)ethyl]tetrahydro-3-thiophenamine](/img/structure/B6038863.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)-N~1~-(2-methylbenzyl)glycinamide](/img/structure/B6038870.png)
![3-(4-chlorobenzyl)-2-mercapto-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6038871.png)
![N-(3,4-dichlorophenyl)-2-{4-hydroxy-2-[(4-hydroxy-3-methoxybenzylidene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B6038877.png)
![3-pyridinyl{1-[6-(4-thiomorpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-3-piperidinyl}methanone](/img/structure/B6038885.png)
![N~1~-(2-ethoxyphenyl)-N~2~-(4-isopropylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B6038903.png)

![2-chloro-N-[2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]-4-nitrobenzamide](/img/structure/B6038909.png)
![3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde [4-[(5-chloro-2-methoxyphenyl)amino]-6-(diethylamino)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B6038935.png)

![6-{1-[3-(3-chloroisoxazol-5-yl)propanoyl]piperidin-3-yl}-2-methylpyrimidin-4(3H)-one](/img/structure/B6038946.png)